A Comprehensive Technical Guide to N-benzyloxycarbonyl-2,3-difluoro-D-phenylalanine
A Comprehensive Technical Guide to N-benzyloxycarbonyl-2,3-difluoro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of N-benzyloxycarbonyl-2,3-difluoro-D-phenylalanine, a fluorinated amino acid derivative of significant interest in contemporary drug discovery and peptide chemistry. We will delve into its fundamental physicochemical properties, outline a detailed synthetic pathway, provide protocols for its analytical characterization, and discuss its applications, drawing upon established methodologies for analogous compounds.
Core Molecular Attributes
N-benzyloxycarbonyl-2,3-difluoro-D-phenylalanine, systematically named (2R)-2-[(benzyloxy)carbonylamino]-3-(2,3-difluorophenyl)propanoic acid, is a synthetic amino acid derivative. The incorporation of fluorine atoms onto the phenyl ring of D-phenylalanine profoundly influences its electronic and conformational properties, making it a valuable building block for creating novel peptides and therapeutic agents with enhanced stability and bioactivity.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₇H₁₅F₂NO₄ |
| Molecular Weight | 335.31 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Likely soluble in organic solvents like methanol, ethyl acetate, and dichloromethane |
Synthesis and Purification
The synthesis of N-benzyloxycarbonyl-2,3-difluoro-D-phenylalanine is typically achieved through the N-protection of the parent amino acid, 2,3-difluoro-D-phenylalanine. This process involves the reaction of the amino group with a benzyloxycarbonylating agent.
Experimental Protocol: Synthesis
A common and effective method for this transformation is the Schotten-Baumann reaction, which is performed under alkaline conditions.
Materials:
-
2,3-difluoro-D-phenylalanine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane or a similar organic solvent
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Dissolution: Dissolve 2,3-difluoro-D-phenylalanine in an aqueous solution of sodium carbonate or sodium bicarbonate. The base serves to deprotonate the amino group, rendering it nucleophilic.
-
Reaction: Cool the solution in an ice bath. Add benzyl chloroformate dropwise to the stirred solution. The reaction is exothermic and maintaining a low temperature is crucial to prevent side reactions and racemization.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, wash the mixture with a non-polar organic solvent like diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification: Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylate group, causing the N-protected amino acid to precipitate.
-
Extraction and Drying: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purification
The crude N-benzyloxycarbonyl-2,3-difluoro-D-phenylalanine can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by silica gel column chromatography.
Caption: Synthetic workflow for N-benzyloxycarbonyl-2,3-difluoro-D-phenylalanine.
Analytical Characterization
To confirm the identity and purity of the synthesized N-benzyloxycarbonyl-2,3-difluoro-D-phenylalanine, a combination of spectroscopic and chromatographic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and difluorophenyl groups, the benzylic protons of the Cbz group, and the methine and methylene protons of the phenylalanine backbone.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the carbamate and carboxylic acid, as well as the aromatic and aliphatic carbons. The carbon signals of the difluorophenyl ring will exhibit splitting due to carbon-fluorine coupling.[1]
-
¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. A ¹⁹F NMR spectrum will confirm the presence and chemical environment of the two fluorine atoms on the phenyl ring.[2]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to [M+H]⁺ or [M-H]⁻. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[3][4][5]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of N-protected amino acids. A C18 column with a mobile phase gradient of water and acetonitrile, often with a trifluoroacetic acid modifier, can effectively separate the product from any impurities.[6][7][8][9]
Caption: Analytical workflow for the characterization of the target compound.
Applications in Research and Drug Development
The incorporation of fluorinated amino acids like N-benzyloxycarbonyl-2,3-difluoro-D-phenylalanine into peptides is a strategic approach in medicinal chemistry to enhance their therapeutic properties.[10][11]
Peptide and Peptidomimetic Synthesis
N-benzyloxycarbonyl-2,3-difluoro-D-phenylalanine serves as a valuable building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Cbz protecting group is stable under a variety of reaction conditions and can be readily removed by catalytic hydrogenation. The introduction of the difluorophenylalanine moiety can:
-
Enhance Metabolic Stability: The strong carbon-fluorine bonds can sterically hinder enzymatic degradation of the peptide backbone, leading to a longer in vivo half-life.[10][12]
-
Modulate Bioactivity: The electron-withdrawing nature of the fluorine atoms can alter the pKa of the aromatic ring and influence non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets. This can lead to improved binding affinity and selectivity.[12]
-
Induce Favorable Conformations: The steric bulk and electronic properties of the difluorophenyl group can impose conformational constraints on the peptide backbone, favoring specific secondary structures that may be crucial for biological activity.
Drug Discovery
The unique properties conferred by the difluoro-D-phenylalanine residue make it an attractive component in the design of novel therapeutic agents, including enzyme inhibitors and receptor agonists or antagonists.[10] Peptides containing this modified amino acid are being investigated for applications in oncology, metabolic diseases, and infectious diseases.[11]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be followed when handling N-benzyloxycarbonyl-2,3-difluoro-D-phenylalanine.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13]
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[13]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[13]
Storage
-
Temperature: Store the compound in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended to maintain stability.[14][15]
-
Light and Moisture: Protect from light and moisture by storing in a tightly sealed, opaque container.[16]
-
Inert Atmosphere: For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.[16]
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bioRxiv. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. [Link]
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ACS Publications. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). [Link]
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ACS Publications. (2025). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. [Link]
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ResearchGate. (n.d.). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with.... [Link]
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National Center for Biotechnology Information. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. [Link]
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National Center for Biotechnology Information. (n.d.). CID 131953467 | C24H22F2N4O4. [Link]
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